[3-(4-Methoxyphenyl)isoxazol-5-yl]methanol
Description
Overview of Isoxazole (B147169) Chemistry in Advanced Research
The study of isoxazoles is a dynamic and significant area of chemical research. These compounds are five-membered heterocyclic rings containing adjacent nitrogen and oxygen atoms, which impart unique electronic and structural properties. researchgate.net This arrangement allows for diverse chemical modifications and a wide array of applications, making the isoxazole scaffold a privileged structure in modern chemistry. researchgate.netnih.gov
The isoxazole nucleus is a cornerstone in medicinal chemistry due to its presence in numerous compounds with a broad spectrum of biological activities. nih.govresearchgate.net Its derivatives have shown potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. researchgate.netrsc.org The isoxazole ring can act as a bioisostere for other functional groups, improving pharmacokinetic profiles like efficacy and toxicity. daneshyari.com Several commercially available drugs incorporate this moiety, highlighting its therapeutic relevance. daneshyari.commdpi.com
In the realm of materials science, isoxazole-based compounds are explored for their applications in developing advanced materials. chemimpex.com They have been incorporated into polymers to enhance thermal stability and mechanical properties. chemimpex.com Furthermore, their electronic properties make them candidates for use in organic electronics and as fluorescent materials, demonstrating the scaffold's versatility beyond pharmaceutical applications. mdpi.com
The history of isoxazole chemistry dates back to 1903, with the first synthesis of the parent compound, isoxazole, by Claisen through the oximation of propargylaldehyde acetal. nih.gov Since this initial discovery, the methodologies for synthesizing isoxazole derivatives have evolved significantly.
Traditionally, the primary routes involved the condensation reaction of a three-carbon component, such as a 1,3-diketone, with hydroxylamine, or the 1,3-dipolar cycloaddition of alkynes with nitrile oxides. nih.gov Over the decades, research has focused on developing more efficient, regioselective, and environmentally benign synthetic strategies. nih.govrsc.org
Modern advancements include:
Transition Metal-Catalyzed Cycloadditions: Copper(I)-catalyzed reactions have become a rapid and convenient one-pot procedure for creating 3,5-disubstituted isoxazoles. nih.gov
Green Chemistry Approaches: The use of ultrasound irradiation and microwave-induced synthesis has gained traction. nih.govmdpi.com These methods often lead to shorter reaction times, higher yields, and reduced reliance on hazardous solvents. mdpi.com For instance, the synthesis of (3-phenylisoxazol-5-yl)methanol derivatives has been effectively achieved using ultrasound, with electron-donating groups on the phenyl ring leading to higher yields. mdpi.com
Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex isoxazole derivatives in a single step from multiple starting materials, increasing efficiency and atom economy. nih.gov
Research Landscape of [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol and its Derivatives
The research landscape for isoxazole compounds is vibrant, with continuous exploration into new derivatives and applications. While the specific compound this compound has been synthesized and studied for certain properties, its full potential and that of its derivatives remain an active area of investigation.
Current research in isoxazole chemistry is characterized by several key trends. There is a significant focus on designing multi-targeted therapies, where a single isoxazole-based molecule can interact with multiple biological targets, potentially leading to more effective treatments for complex diseases like cancer. researchgate.netrsc.org The development of fused isoxazoles, where the isoxazole ring is combined with other cyclic systems, is another prominent area, yielding compounds with novel therapeutic profiles, including anticancer, antibacterial, and antitumor activities. mdpi.com
The principles of green chemistry are increasingly being applied to the synthesis of isoxazoles, with a move towards using less hazardous solvents, developing catalytic systems, and employing energy-efficient methods like sonochemistry. mdpi.com Furthermore, isoxazole derivatives are being investigated for their roles in agrochemicals and as functional materials, expanding their application beyond the traditional focus on pharmaceuticals. chemimpex.commdpi.com
A notable study demonstrated the synthesis and use of this compound as an effective corrosion inhibitor for copper in an acidic solution. chemrevlett.comchemrevlett.com The study found that the compound adsorbs onto the copper surface, reducing the corrosion rate. chemrevlett.comchemrevlett.com This highlights a specific industrial application for this molecule. Additionally, research on the dihydroisoxazole (B8533529) (isoxazoline) analogue, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, has involved its synthesis and detailed structural analysis, which contributes to the fundamental understanding of this class of compounds. mdpi.com
Despite the broad interest in isoxazoles, the specific research on this compound is not extensive, presenting several opportunities for future investigation.
Limited Biological Screening: A primary gap is the lack of comprehensive studies on the biological activities of this compound. While its potential for anti-inflammatory and analgesic properties has been suggested based on the general characteristics of isoxazoles, detailed in-vitro and in-vivo testing is required to validate these possibilities. chemimpex.com Given the wide range of activities associated with the isoxazole scaffold, screening this compound against various cell lines (e.g., cancer) and pathogens could uncover new therapeutic uses. wpmucdn.com
Derivatization and Structure-Activity Relationship (SAR) Studies: The functional groups present in this compound—the methanol (B129727) and methoxy (B1213986) groups—are ripe for chemical modification. chemimpex.com Future research could focus on synthesizing a library of derivatives by altering these groups to establish a clear structure-activity relationship. For example, the methanol moiety could be oxidized to an aldehyde or carboxylic acid, or converted to esters and ethers, to explore how these changes impact biological efficacy.
Exploration of Materials Science Applications: Beyond its role as a corrosion inhibitor, the potential of this compound in materials science is largely unexplored. Investigations could be directed towards its use as a building block for novel polymers or liquid crystals. The synthesis of thiourea (B124793) and amide liquid crystals containing isoxazole rings has demonstrated that these heterocycles can induce mesophase behavior, a direction that could be explored for this specific compound and its derivatives.
Advanced Agrochemical Research: The potential of this compound in agrochemicals, such as pesticides or herbicides, has been noted but not deeply investigated. chemimpex.com Future studies could involve screening against various pests and weeds to develop more environmentally friendly agricultural solutions.
Structure
3D Structure
Properties
IUPAC Name |
[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-9-4-2-8(3-5-9)11-6-10(7-13)15-12-11/h2-6,13H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROFDUACOHNMJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362999 | |
| Record name | [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206055-86-9 | |
| Record name | [3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60362999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic Characterization and Structural Elucidation of 3 4 Methoxyphenyl Isoxazol 5 Yl Methanol
Advanced Spectroscopic Techniques for Molecular Structure Confirmation
Modern analytical chemistry employs several key spectroscopic techniques to probe the molecular architecture of organic compounds. For [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for complete characterization. chemrevlett.comchemrevlett.comrsc.org
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and stereochemistry of atoms can be obtained. chemrevlett.comrsc.org
The proton NMR (¹H NMR) spectrum of this compound provides a precise map of the hydrogen atoms within the molecule. The spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for each unique proton environment. chemrevlett.comrsc.org
The protons of the methoxy (B1213986) group (-OCH₃) appear as a sharp singlet at approximately 3.81-3.85 ppm. chemrevlett.comrsc.org The two protons of the methylene (B1212753) group (-CH₂OH) attached to the isoxazole (B147169) ring are observed as a singlet at around 4.49-4.74 ppm. chemrevlett.comrsc.org The single proton on the isoxazole ring itself resonates as a singlet at about 6.45-6.5 ppm. chemrevlett.comrsc.org
The protons on the 4-methoxyphenyl (B3050149) ring exhibit a characteristic pattern. The two protons ortho to the isoxazole ring appear as a doublet at approximately 7.66 ppm, while the two protons ortho to the methoxy group show a doublet at around 6.92-6.98 ppm. chemrevlett.comrsc.org A singlet corresponding to the alcoholic proton (-OH) has also been reported at 6.2 ppm, though its position can vary. chemrevlett.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methoxy Protons (-OCH₃) | 3.81 - 3.85 | Singlet |
| Methylene Protons (-CH₂OH) | 4.49 - 4.74 | Singlet |
| Isoxazole Proton (C4-H) | 6.45 - 6.5 | Singlet |
| Phenyl Protons (ortho to Isoxazole) | 7.66 | Doublet |
| Phenyl Protons (ortho to -OCH₃) | 6.92 - 6.98 | Doublet |
| Alcoholic Proton (-OH) | ~6.2 / ~3.10 | Singlet / Broad Singlet |
Note: Chemical shifts are referenced to a CDCl₃ solvent peak and can vary slightly based on experimental conditions. chemrevlett.comrsc.org
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
For this compound, the methoxy carbon appears at approximately 54.18-55.12 ppm, and the methylene carbon is found at a similar value. chemrevlett.com The carbon atoms of the phenyl ring produce signals in the aromatic region, with the two ortho carbons appearing around 113-114 ppm and the carbon atom to which the isoxazole ring is attached resonating near 120 ppm. chemrevlett.com The hydrogen-bonded carbon of the isoxazole ring is observed at about 98.7 ppm. chemrevlett.com
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| Methoxy Carbon (-OCH₃) | 54.18 - 55.12 |
| Methylene Carbon (-CH₂OH) | 55.12 |
| Isoxazole Carbon (C4) | 98.7 |
| Phenyl Carbons (ortho to -OCH₃) | 113.0 - 113.2 |
| Phenyl Carbon (ipso, attached to isoxazole) | 120.0 |
Note: Chemical shifts are referenced to a CDCl₃ solvent peak. chemrevlett.com Additional aromatic and isoxazole carbon signals appear at other expected chemical shifts. chemrevlett.comrsc.org
While one-dimensional (1D) NMR spectra provide fundamental data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are often employed for more complex structures. COSY experiments establish proton-proton coupling relationships, helping to confirm the connectivity of adjacent protons, such as those on the phenyl ring. HSQC correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of both ¹H and ¹³C signals. Although specific 2D NMR data for this compound is not detailed in the provided context, the application of these techniques is a standard procedure for confirming the structural assignments made from 1D spectra.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. chemrevlett.comlibretexts.org The IR spectrum of this compound displays several characteristic absorption bands. chemrevlett.com
A broad band in the region of 3220-3500 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group, with the broadening caused by hydrogen bonding. chemrevlett.combiolmolchem.com Stretching vibrations for aromatic C-H bonds are seen between 3010 and 3120 cm⁻¹, while aliphatic C-H bonds of the methylene and methoxy groups absorb in the 2820-2940 cm⁻¹ range. chemrevlett.com The stretching vibration of the C=N bond within the isoxazole ring is observed at 1620 cm⁻¹. chemrevlett.com Furthermore, strong bands in the 1040-1250 cm⁻¹ region are characteristic of the methoxy group attached to the phenyl ring. chemrevlett.com
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3220 - 3500 | O-H Stretch (broad) | Alcohol (-OH) |
| 3010 - 3120 | C-H Stretch | Aromatic Ring |
| 2820 - 2940 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1620 | C=N Stretch | Isoxazole Ring |
| 1600 - 1475 | C=C Stretch | Aromatic & Isoxazole Rings |
| 1040 - 1250 | C-O Stretch | Methoxy Group |
Source: Data compiled from Chemical Review and Letters. chemrevlett.com
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and can offer insights into its structure through analysis of fragmentation patterns. researchgate.netmdpi.com
The molecular formula for this compound is C₁₁H₁₁NO₃, which corresponds to a molecular weight of 205.21 g/mol . chemimpex.com In a mass spectrum, the compound is expected to show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) at an m/z value corresponding to its molecular weight.
While specific fragmentation data for this compound is not provided in the search results, a general fragmentation pattern can be predicted. Upon ionization, the molecular ion could undergo fragmentation through several pathways. Common fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH), the methoxy group (-OCH₃), or cleavage of the relatively labile isoxazole ring. Analysis of the resulting fragment ions would further corroborate the proposed molecular structure.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
In the solid state, molecules of this compound are expected to be organized in a specific crystalline lattice, governed by a network of intermolecular forces. The most significant of these are hydrogen bonds, originating from the hydroxyl group of the methanol (B129727) moiety. It is anticipated that the hydroxyl group acts as a hydrogen bond donor, forming O-H···O or O-H···N interactions with acceptor atoms on neighboring molecules, such as the oxygen or nitrogen of the isoxazole ring. chemicalbook.com This type of hydrogen bonding is a common feature in the crystal structures of related hydroxymethyl-substituted isoxazoles, often leading to the formation of chains or more complex three-dimensional networks. chemicalbook.com
In a closely related structure, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the crystal packing is stabilized by C–H···O hydrogen bonds, which link adjacent molecules into chains. mdpi.com Hirshfeld surface analysis of this analogue revealed that H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) are the most significant contributors to the crystal packing. mdpi.com It is plausible that similar weak intermolecular interactions play a crucial role in the crystal lattice of this compound.
Spectroscopic Signatures of the 4-Methoxyphenyl and 5-Hydroxymethyl Moieties
The spectroscopic profile of this compound is characterized by distinct signals arising from its constituent functional groups. NMR and IR spectroscopy are particularly informative in this regard.
Characteristic Absorptions and Resonances Attributable to the Methoxy Group
The methoxy group (-OCH₃) on the phenyl ring gives rise to characteristic spectroscopic signals. In the ¹H NMR spectrum, the three equivalent protons of the methoxy group are expected to appear as a sharp singlet. For this compound, this signal has been reported at approximately 3.81-3.85 ppm. chemrevlett.com In the ¹³C NMR spectrum, the carbon atom of the methoxy group typically resonates in the range of 55-60 ppm. For a similar compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the methoxy carbon appears at 54.77 ppm. mdpi.com
Analysis of the Hydroxyl and Methylene Protons/Carbons of the Methanol Functionality
The 5-hydroxymethyl group (-CH₂OH) also presents a unique set of spectroscopic signatures. The two protons of the methylene group (-CH₂) are chemically equivalent and are expected to produce a singlet in the ¹H NMR spectrum, which has been reported at approximately 4.49-4.74 ppm for the title compound. chemrevlett.comrsc.org The hydroxyl proton (-OH) signal is typically a broad singlet, and its chemical shift can vary depending on the solvent and concentration. A broad singlet at 3.10 ppm has been attributed to this proton. rsc.org
In the ¹³C NMR spectrum, the methylene carbon of the hydroxymethyl group is anticipated to appear in the region of 55-65 ppm. For comparison, in a related compound, (3-(2-bromo-6-methoxyphenyl)isoxazol-5-yl)methanol, the methylene carbon resonates at 56.8 ppm. rsc.org
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| Aromatic H (ortho to OCH₃) | 6.92 | Doublet | 8.8 | rsc.org |
| Aromatic H (meta to OCH₃) | 7.66 | Doublet | 8.8 | rsc.org |
| Isoxazole H | 6.45 | Singlet | - | rsc.org |
| Methylene H (-CH₂OH) | 4.74 | Singlet | - | rsc.org |
| Methoxy H (-OCH₃) | 3.81 | Singlet | - | rsc.org |
| Hydroxyl H (-OH) | 3.10 | Broad Singlet | - | rsc.org |
Addressing Contradictions and Challenges in Spectroscopic Data
The interpretation of spectroscopic data is not always straightforward and can present certain challenges. For this compound, one potential area of complexity lies in the ¹³C NMR chemical shift of the methoxy group. It has been observed in other aromatic natural compounds that the chemical shift of a methoxy carbon can be significantly influenced by its conformational orientation relative to the aromatic ring. nih.gov An out-of-plane methoxy group can exhibit a downfield shift of up to 6 ppm compared to a coplanar orientation. nih.gov This phenomenon is not directly due to changes in the conjugation of the oxygen lone pair with the aromatic system, but rather to alterations in the virtual molecular orbital space that affect the paramagnetic shielding of the carbon nucleus. nih.gov Therefore, without a definitive solid-state structure, predicting the precise ¹³C chemical shift of the methoxy group in this compound can be challenging, as its preferred conformation in solution may not be readily apparent.
Furthermore, while the assignment of protons in the ¹H NMR spectrum is generally unambiguous for this molecule, minor impurities or solvent effects can sometimes lead to peak overlap or shifts in resonance frequencies, requiring careful analysis and comparison with data from analogous compounds to ensure accurate interpretation.
Computational and Theoretical Investigations of 3 4 Methoxyphenyl Isoxazol 5 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular structure and electronic properties of [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol. These methods, rooted in the principles of quantum mechanics, provide detailed insights into the molecule's behavior at the atomic level.
Density Functional Theory (DFT) Studies for Optimized Molecular Geometry
Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311++G(d,p) basis set, are used to predict bond lengths, bond angles, and dihedral angles. These calculations typically reveal a non-planar structure, with a notable dihedral angle between the isoxazole (B147169) and phenyl rings, a consequence of steric hindrance and electronic effects.
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)
| Parameter | Bond/Angle | Value (Å/°) |
|---|---|---|
| Bond Length | C-O (methoxy) | ~1.36 |
| C-C (ring-isoxazole) | ~1.48 | |
| N-O (isoxazole) | ~1.41 | |
| Bond Angle | C-O-C (ether) | ~117.5 |
| C-N-O (isoxazole) | ~109.5 |
Note: The values presented are approximate and can vary depending on the specific computational method and basis set used.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO is typically localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed over the isoxazole ring. This distribution suggests that the methoxyphenyl moiety is the primary site for electrophilic attack, whereas the isoxazole ring is more susceptible to nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -7.0 |
| LUMO Energy | -1.0 to -1.5 |
Note: These values are illustrative and depend on the level of theory and basis set employed in the calculation.
Electrostatic Potential Surfaces and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map uses a color spectrum to indicate different potential values. For this compound, regions of negative electrostatic potential (typically colored red or yellow) are concentrated around the electronegative oxygen and nitrogen atoms of the isoxazole ring and the oxygen atom of the methoxy (B1213986) group. These areas are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, indicating sites susceptible to nucleophilic attack. This analysis provides a visual representation of the molecule's charge distribution and complements the insights gained from FMO analysis.
Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulations for this compound are not extensively reported in publicly available literature, the general applicability of these techniques to isoxazole derivatives is well-established. Molecular docking would be employed to predict the binding orientation and affinity of the compound within the active site of a target protein. This is followed by molecular dynamics simulations to assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction. For a compound like this, potential targets could include enzymes or receptors implicated in various disease pathways.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Computational Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. For this compound, computational SAR would involve systematically modifying its structure—for instance, by changing the substituent on the phenyl ring or altering the position of the methanol (B129727) group on the isoxazole ring—and then calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These descriptors are then used to build a quantitative model (QSAR) that can predict the activity of novel, related compounds. Such studies are instrumental in guiding the rational design of more potent and selective analogs.
Chemical Reactivity and Derivatization of 3 4 Methoxyphenyl Isoxazol 5 Yl Methanol
Reactions at the 5-Hydroxymethyl Position
The primary alcohol at the 5-position of the isoxazole (B147169) ring is a key site for derivatization, enabling oxidation, esterification, etherification, and nucleophilic substitution reactions.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol can be readily oxidized to form the corresponding aldehyde, 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde, or further oxidized to the carboxylic acid, 3-(4-Methoxyphenyl)isoxazole-5-carboxylic acid. These products are recognized as valuable intermediates in their own right, particularly in the synthesis of pharmaceuticals and agrochemicals. chemimpex.comsigmaaldrich.com The existence and commercial availability of these oxidized forms underscore the feasibility of these transformations. sigmaaldrich.comsigmaaldrich.com
While specific reagents for the oxidation of the title compound are not detailed in the provided search results, standard organic chemistry protocols using mild oxidants like Pyridinium chlorochromate (PCC) are typically employed for the conversion of primary alcohols to aldehydes, whereas stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) are used for the synthesis of carboxylic acids.
A general synthesis pathway for a related 3-substituted-4-isoxazole carboxylic acid involves steps of cyclization, acetalization, ring opening by hydrolysis, and re-closing of the ring, followed by acidification. google.com
Table 1: Products of Oxidation Reactions
| Starting Material | Product Name | Molecular Formula | Chemical Structure |
|---|---|---|---|
| This compound | 3-(4-Methoxyphenyl)isoxazole-5-carbaldehyde sigmaaldrich.com | C₁₁H₉NO₃ | O=C([H])C1=CC(C(C=C2)=CC=C2OC)=NO1 |
Esterification and Etherification Reactions
The hydroxyl group is amenable to esterification. In a parallel synthesis, (3-(4-bromophenyl)-isoxazol-5-yl)methanol undergoes Fischer esterification with isobutyric acid in the presence of a sulfuric acid catalyst to yield the corresponding ester, (3-(4-bromophenyl)-isoxazol-5-yl)methyl isobutyrate. researchgate.net This reaction demonstrates a viable pathway for creating ester derivatives of this compound.
Etherification, another common reaction for primary alcohols, is also a highly plausible transformation for this compound. This can typically be achieved via the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Table 2: Representative Esterification Reaction
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|
Nucleophilic Substitution Reactions of the Hydroxyl Group
The hydroxyl group at the 5-hydroxymethyl position can be converted into a good leaving group, facilitating nucleophilic substitution reactions. A common strategy involves reacting the alcohol with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to form the corresponding 5-(chloromethyl) or 5-(bromomethyl) isoxazole derivative. The resulting haloalkane is a versatile intermediate for introducing a wide range of nucleophiles.
The successful synthesis and availability of 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole confirms this reaction pathway. scbt.com This chlorinated derivative serves as a key building block for further functionalization.
Functionalization of the Isoxazole Ring System
Beyond the hydroxymethyl group, both the isoxazole ring and the pendant 4-methoxyphenyl (B3050149) group offer opportunities for further chemical modification.
Electrophilic Aromatic Substitution on the Isoxazole Core (if applicable)
The isoxazole ring itself can participate in chemical reactions, though its aromaticity and reactivity are influenced by the two heteroatoms. For electrophilic aromatic substitution reactions, the C4-position of the isoxazole ring is generally the most favored site of attack. reddit.com This regioselectivity is attributed to the relative stability of the resulting intermediate cation (Wheland intermediate). Therefore, reactions such as nitration, halogenation, or sulfonation, under appropriate conditions, would be expected to introduce substituents at the 4-position of the this compound core.
Modifications and Substitutions on the 4-Methoxyphenyl Moiety
The 4-methoxyphenyl group attached to the 3-position of the isoxazole is an electron-rich aromatic system, activated towards electrophilic aromatic substitution by the ortho, para-directing methoxy (B1213986) group. Given that the para position is blocked by the isoxazole ring, electrophilic attack is directed to the positions ortho to the methoxy group (C3' and C5' of the phenyl ring).
Standard electrophilic aromatic substitution reactions are applicable here. For instance, nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂ in acetic acid) would be expected to yield substituted derivatives. The synthesis of related compounds like 3-(4-methoxy-3-methylphenyl)isoxazole-5-carboxylic acid demonstrates that the phenyl ring can be further substituted. nih.gov Additionally, the methoxy group itself can be a site for reaction; cleavage of the methyl ether with reagents like boron tribromide (BBr₃) would yield the corresponding phenolic derivative, introducing another functional group for further derivatization.
Formation of Complex Architectures Incorporating the this compound Scaffold
The inherent reactivity of the hydroxyl group and the stable isoxazole core of this compound make it a valuable building block for the construction of more complex molecular architectures. These larger structures, including dimeric or polymeric derivatives and hybrid molecules, are of significant interest in materials science and medicinal chemistry due to the potential for novel properties and synergistic biological activities.
Synthesis of Dimeric or Polymeric Isoxazole Derivatives
The creation of dimeric or polymeric structures from this compound can be achieved through various synthetic strategies that leverage the reactivity of the 5-hydroxymethyl group. These approaches can lead to materials with tailored physical and chemical properties.
One potential method for dimerization involves the etherification of the hydroxyl group. For instance, two molecules of this compound could be coupled via an ether linkage using a suitable dihalide or by self-condensation under specific conditions. Similarly, esterification with a dicarboxylic acid could yield a dimeric structure.
The synthesis of polyisoxazoles is a more complex undertaking but offers the potential to create novel materials. While direct polymerization of this compound is not extensively documented, the principles of isoxazole polymer synthesis can be applied. A common method for forming polyisoxazoles is through the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. In this context, this compound could be chemically modified to introduce a polymerizable group. For example, the hydroxyl group could be reacted with propargyl bromide to yield a terminal alkyne-functionalized monomer. This monomer could then be subjected to cycloaddition with a dinitrile oxide, or alternatively, the isoxazole ring itself could be formed during the polymerization process from appropriate precursors.
The table below outlines a hypothetical synthetic approach for a dimeric derivative of this compound.
| Product Name | Starting Material | Reagent | Reaction Type |
| Bis([3-(4-methoxyphenyl)isoxazol-5-yl]methyl) ether | This compound | Sodium hydride, Dibromomethane | Williamson ether synthesis |
This table illustrates a potential pathway to a simple dimeric structure. The synthesis of more complex polymeric materials would involve multi-step monomer synthesis followed by controlled polymerization reactions.
Hybrid Molecules with Other Bioactive Scaffolds.chemrevlett.commdpi.com
The conjugation of this compound with other known bioactive scaffolds is a promising strategy in drug discovery to develop hybrid molecules with potentially enhanced or synergistic therapeutic effects. chemrevlett.com This approach aims to combine the pharmacological properties of the isoxazole moiety with those of another active pharmacophore in a single molecule.
A notable example of this strategy is the synthesis of a hybrid molecule incorporating the isoxazole scaffold with saccharin (B28170), a well-known bioactive compound. In one study, a derivative of this compound, specifically N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, was synthesized. mdpi.com This was achieved by reacting an N-allyl saccharin with the nitrile oxide generated from 4-methoxybenzaldoxime. mdpi.com This synthesis demonstrates the feasibility of linking the this compound framework to other biologically relevant molecules.
The general approach for creating such hybrid molecules involves the functionalization of the hydroxyl group of this compound to allow for coupling with a second bioactive molecule. This can be achieved through the formation of an ester, ether, or other suitable linker. The choice of linker and coupling strategy depends on the functional groups present on the partner molecule.
The following table summarizes the synthesis of a hybrid molecule based on the available research findings.
| Hybrid Molecule Name | Isoxazole Precursor | Bioactive Scaffold | Coupling Method |
| N-(3-(4-Methoxyphenyl)isoxazolin-5-yl)methylsaccharin | 4-Methoxybenzaldoxime (precursor to the isoxazole) | N-allyl saccharin | 1,3-dipolar cycloaddition |
The development of such hybrid molecules is an active area of research, with the potential to yield novel therapeutic agents with improved efficacy and pharmacological profiles. The versatility of the this compound scaffold makes it an attractive candidate for incorporation into these complex molecular designs. chemimpex.com
Applications in Advanced Research
Corrosion Inhibition Studies
While specific studies on the corrosion inhibition properties of [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol are not extensively documented in publicly available research, the isoxazole (B147169) scaffold itself has been the focus of numerous investigations into the prevention of metallic corrosion. researchgate.net The presence of heteroatoms (nitrogen and oxygen) and the aromatic nature of the isoxazole ring suggest that its derivatives can be effective corrosion inhibitors. newsama.com These features allow the molecules to adsorb onto metal surfaces, forming a protective layer that hinders the corrosion process. jmaterenvironsci.com Research on analogous isoxazole derivatives provides a strong basis for understanding the potential mechanisms by which this compound might function as a corrosion inhibitor.
Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP) are powerful tools for evaluating the effectiveness of corrosion inhibitors. mdpi.com Studies on various isoxazole derivatives have demonstrated their ability to mitigate corrosion, as evidenced by data from these techniques. chemrevlett.com
PDP studies on isoxazole derivatives typically show a significant reduction in the corrosion current density (i_corr) in the presence of the inhibitor, indicating a decrease in the corrosion rate. chemrevlett.com The shift in the corrosion potential (E_corr) can suggest whether the inhibitor acts on the anodic, cathodic, or both reactions. Many organic inhibitors, including heterocyclic compounds, are classified as mixed-type inhibitors. researchgate.net
EIS is employed to probe the formation of a protective film on the metal surface. youtube.com An increase in the charge transfer resistance (R_ct) and a decrease in the double-layer capacitance (C_dl) upon the addition of an isoxazole derivative are indicative of effective corrosion inhibition. researchgate.net The Nyquist plots for inhibited solutions generally show a larger semicircle diameter compared to the uninhibited solution, signifying increased resistance to corrosion.
Table 1: Representative Potentiodynamic Polarization Data for an Isoxazole Derivative Corrosion Inhibitor (Note: Data is illustrative and based on studies of related isoxazole derivatives, not specifically this compound)
| Inhibitor Concentration (ppm) | Corrosion Potential (E_corr, mV vs. SCE) | Corrosion Current Density (i_corr, µA/cm²) | Inhibition Efficiency (%) |
| Blank | -450 | 500 | - |
| 50 | -440 | 150 | 70.0 |
| 100 | -435 | 80 | 84.0 |
| 200 | -425 | 40 | 92.0 |
| 400 | -420 | 25 | 95.0 |
Table 2: Representative Electrochemical Impedance Spectroscopy Data for an Isoxazole Derivative Corrosion Inhibitor (Note: Data is illustrative and based on studies of related isoxazole derivatives, not specifically this compound)
| Inhibitor Concentration (ppm) | Charge Transfer Resistance (R_ct, Ω·cm²) | Double Layer Capacitance (C_dl, µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 50 | 200 | 100 | 75.0 |
| 100 | 450 | 60 | 88.9 |
| 200 | 900 | 40 | 94.4 |
| 400 | 1500 | 30 | 96.7 |
The mechanism of corrosion inhibition by organic molecules is often described by their adsorption onto the metal surface. researchgate.net Adsorption isotherms, such as the Langmuir isotherm, are used to model this interaction. ohio.edu The Langmuir isotherm assumes the formation of a monolayer of the inhibitor on the metal surface. researchgate.net By fitting experimental data to this model, it is possible to determine the adsorption equilibrium constant (K_ads), which provides insight into the strength of the interaction between the inhibitor and the metal. ijstr.org A high value of K_ads suggests strong adsorption and, consequently, better inhibition efficiency. The standard free energy of adsorption (ΔG°_ads) can also be calculated from K_ads, indicating the spontaneity of the adsorption process and whether it is primarily physical (physisorption) or chemical (chemisorption). researchgate.net
Quantum chemical calculations, often based on Density Functional Theory (DFT), are employed to correlate the molecular structure of an inhibitor with its protective properties. chemrevlett.com Parameters such as the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE = E_LUMO - E_HOMO), and the dipole moment (µ) are calculated to understand the inhibitor's reactivity and its potential to adsorb on a metal surface. newsama.comorientjchem.org
A high E_HOMO value is associated with a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, while a low E_LUMO value indicates a higher affinity to accept electrons from the metal. newsama.com A small energy gap (ΔE) generally implies higher reactivity and can contribute to better inhibition efficiency. orientjchem.org These theoretical calculations provide a fundamental understanding of the adsorption process and support the experimental findings from electrochemical studies. chemrevlett.com
Advanced Applications in Medicinal Chemistry Research
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs. researchgate.netnih.gov The versatility of the isoxazole ring allows for structural modifications to fine-tune the pharmacological properties of a molecule, such as efficacy, selectivity, and pharmacokinetic profile. ijpca.org
The isoxazole moiety is present in a wide range of pharmaceuticals with diverse therapeutic applications. nih.govnih.gov Its presence can enhance the biological activity of a compound and improve its drug-like properties. ijpca.org The isoxazole ring can act as a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and target interaction. nih.gov Several marketed drugs, including the antibiotic sulfamethoxazole, the anti-inflammatory agent valdecoxib, and the anticonvulsant zonisamide, feature the isoxazole scaffold, highlighting its importance in drug design. drugbank.com The development of synthetic methodologies to create diverse isoxazole derivatives remains an active area of research, aiming to expand the chemical space for drug discovery. mdpi.com
Isoxazole derivatives have been shown to exhibit a broad spectrum of biological activities. nih.gov These include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.gov The specific biological activity is often dependent on the nature and position of the substituents on the isoxazole ring. ijpca.org For instance, certain substitution patterns may favor anticancer activity, while others may lead to potent antimicrobial agents. nih.gov The ongoing exploration of new isoxazole derivatives, such as this compound and its analogues, continues to uncover novel therapeutic potentials. researchgate.net
Table 3: Examples of Biological Activities of Isoxazole Derivatives
| Isoxazole Derivative Type | Biological Activity | Reference |
| Substituted 3-phenylisoxazoles | Anticancer | nih.gov |
| Isoxazole-containing antibiotics | Antibacterial | nih.gov |
| Valdecoxib (COX-2 inhibitor) | Anti-inflammatory | ijpca.org |
| Zonisamide | Anticonvulsant | drugbank.com |
| Leflunomide | Antirheumatic | drugbank.com |
| Isoxazole-chalcone hybrids | Antimicrobial | ijpca.org |
| Novel isoxazole derivatives | Neuroprotective | nih.gov |
Mechanism of Action Studies for Bioactive Isoxazole Compounds
The isoxazole scaffold is a prominent feature in many biologically active compounds, prompting extensive research into their mechanisms of action. nih.gov Isoxazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. nih.govrsc.org The specific biological activity is largely determined by the nature and position of substituents on the isoxazole ring. researchgate.net
The structural characteristics of the isoxazole ring, such as its electron-rich nature and the weak nitrogen-oxygen bond, are key to its bioactivity. nih.govresearchgate.net This N-O bond is susceptible to cleavage, which can be a crucial step in the mechanism of action for some isoxazole-based drugs. nih.gov This chemical feature allows for easier modification of the ring structure, making isoxazoles valuable intermediates in the synthesis of novel bioactive molecules. researchgate.net
While direct mechanism of action studies for this compound are not extensively detailed in the provided search results, the broader class of isoxazole compounds has been investigated. For instance, some isoxazole derivatives function as inhibitors of enzymes like carbonic anhydrase (CA). acs.org In such cases, the isoxazole derivative binds to the active site of the enzyme, often at the entrance, interfering with its catalytic activity. acs.org Molecular docking and simulation studies are often employed to elucidate the specific interactions between the isoxazole ligand and the amino acid residues of the enzyme's active site. acs.org
The development of multi-targeted therapies involving isoxazole derivatives is an emerging trend in drug discovery. rsc.org This approach leverages the ability of a single isoxazole-based molecule to interact with multiple biological targets, potentially leading to more effective treatments. rsc.org
Other Potential Research Applications
Beyond its direct biological applications, this compound and related isoxazole compounds are subjects of research in materials science and catalysis.
Materials Science and Advanced Materials Research
In the field of materials science, isoxazole derivatives, including this compound, have demonstrated potential in the development of advanced materials. mdpi.com One notable application is in the protection of metals from corrosion.
A study on the inhibiting effect of this compound on copper in a sulfuric acid solution revealed its efficacy as a corrosion inhibitor. chemrevlett.com The compound was found to adsorb onto the copper surface, forming a protective layer that reduces the corrosion rate. chemrevlett.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the isoxazole and phenyl rings, which can interact with the metal surface. chemrevlett.com The effectiveness of the inhibitor was confirmed by electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS). chemrevlett.com The data indicated a decrease in the corrosion current density and an increase in the total resistance in the presence of the inhibitor. chemrevlett.com
The following table summarizes the key findings from the corrosion inhibition study of this compound on copper.
| Parameter | Observation in the Presence of Inhibitor | Implication |
| Corrosion Current Density (Icorr) | Decreased | Reduction in corrosion rate chemrevlett.com |
| Total Resistance | Increased | Formation of a protective layer on the copper surface chemrevlett.com |
| Adsorption Isotherm | Langmuir | Physico-chemical adsorption of the inhibitor on the copper surface chemrevlett.com |
Furthermore, the functional groups on this compound allow for its incorporation into polymers, which can enhance their mechanical properties and thermal stability. chemimpex.com This makes it a person of interest for creating advanced materials for industries like automotive and aerospace. chemimpex.com
Catalysis Research
The role of isoxazole compounds in catalysis research is primarily centered on their synthesis, which often requires catalytic systems. mdpi.com Various catalysts, including metal-based and metal-free options, are employed to facilitate the formation of the isoxazole ring, typically through a 1,3-dipolar cycloaddition reaction. nih.govrsc.org
Copper-catalyzed reactions are frequently used for the synthesis of isoxazole derivatives. nih.gov These methods often involve the reaction of a nitrile oxide with an alkyne. nih.gov The development of green and sustainable synthetic methodologies is an active area of research, with a focus on using environmentally benign catalysts and solvents. mdpi.com For example, amine-functionalized cellulose (B213188) has been used as a green catalyst for the synthesis of isoxazol-5-one derivatives in water. mdpi.com
While this compound itself is not typically used as a catalyst, its synthesis is reliant on these catalytic processes. The compound serves as a valuable intermediate in organic synthesis, and its functional groups can be further modified to create more complex molecules. chemimpex.com Research into novel catalytic methods, such as the use of ultrasound irradiation to promote reactions, aims to improve the efficiency and environmental footprint of isoxazole synthesis. mdpi.com
Conclusion and Future Perspectives in 3 4 Methoxyphenyl Isoxazol 5 Yl Methanol Research
Summary of Key Research Findings on the Compound
Research on [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol has thus far been concentrated in the area of materials science, specifically as a corrosion inhibitor. A notable study demonstrated its effectiveness in protecting copper surfaces in a 1 M sulfuric acid solution. chemrevlett.comchemrevlett.com Electrochemical techniques, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), confirmed that the compound reduces the corrosion current density. chemrevlett.com This inhibitory effect is attributed to the adsorption of the molecule onto the copper surface, a process that fits the Langmuir adsorption isotherm and involves both physical and chemical interactions. chemrevlett.comchemrevlett.com
Quantum chemical calculations have further elucidated the mechanism of action, supporting the experimental findings. chemrevlett.com The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the isoxazole (B147169) and phenyl rings facilitates the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier. chemrevlett.com The key findings from the corrosion inhibition study are summarized in the table below.
| Parameter | Observation | Implication |
| Corrosion Current Density (Icorr) | Decreased in the presence of the inhibitor. chemrevlett.com | Reduction in the rate of copper corrosion. chemrevlett.com |
| Total Resistance (from EIS) | Increased with the addition of the inhibitor. chemrevlett.com | Formation of a protective layer on the copper surface. chemrevlett.com |
| Adsorption Isotherm | Follows Langmuir adsorption isotherm. chemrevlett.comchemrevlett.com | Indicates monolayer adsorption on the copper surface. |
| Inhibition Mechanism | Physical and chemical adsorption. chemrevlett.com | Strong interaction between the inhibitor and the metal. |
Beyond its role as a corrosion inhibitor, this compound is recognized as a valuable intermediate in organic synthesis. chemimpex.com Its functional groups, the hydroxyl and the isoxazole ring, allow for further chemical modifications, making it a versatile building block for more complex molecules in fields such as pharmaceuticals and agrochemicals. chemimpex.com
Emerging Research Areas and Unexplored Avenues
While the application of this compound in corrosion inhibition is well-documented, its potential in other scientific domains remains largely unexplored, presenting exciting opportunities for future research.
One of the most promising emerging areas is the investigation of its specific biological activities. The broader class of isoxazole derivatives is renowned for a wide spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. nih.govrsc.orgnih.gov Although commercial sources suggest that this compound is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders, as well as compounds with anti-inflammatory and analgesic properties, specific studies on the biological profile of the compound itself are lacking. chemimpex.com Future research should therefore focus on in-vitro and in-vivo studies to determine its efficacy in these areas. For instance, its anti-inflammatory potential could be assessed using assays that measure the inhibition of key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov Similarly, its anticancer activity could be screened against various cancer cell lines. mdpi.comresearchgate.net
Another unexplored avenue is its application in materials science beyond corrosion inhibition. The compound could potentially be incorporated into polymers to enhance their thermal stability and mechanical properties, which would be beneficial for the development of advanced materials. chemimpex.com
Furthermore, the synthesis of novel derivatives of this compound is a key area for future exploration. By modifying the core structure, it may be possible to develop new compounds with enhanced biological activities or material properties.
Broader Implications for Heterocyclic Chemistry and Applied Sciences
The study of this compound contributes to the broader understanding and application of heterocyclic chemistry. The isoxazole ring is a privileged scaffold in medicinal chemistry, and research into this specific compound and its derivatives can provide valuable insights into structure-activity relationships (SAR). nih.govnih.gov Understanding how the methoxyphenyl and methanol (B129727) substituents influence the chemical and biological properties of the isoxazole core can guide the design of new and more effective therapeutic agents. nih.gov
In the field of applied sciences, the proven efficacy of this compound as a corrosion inhibitor highlights the potential of isoxazole-based compounds as environmentally friendly alternatives to more toxic inhibitors. chemrevlett.com This opens up possibilities for designing a new generation of corrosion inhibitors with high efficiency and low environmental impact. chemrevlett.com
Moreover, the versatility of this compound as a synthetic intermediate has implications for the development of new agrochemicals, such as pesticides and herbicides, and fine chemicals. chemimpex.com The exploration of this compound and its derivatives could lead to the discovery of novel molecules with valuable applications in agriculture and industry.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for [3-(4-Methoxyphenyl)isoxazol-5-yl]methanol, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via cycloaddition of nitrile oxides to alkynes (e.g., phenylacetylene and 4-methoxybenzaldoxime) under hypervalent iodine catalysis . Post-cyclization, the hydroxymethyl group is introduced via reduction of a nitrile or ester intermediate. For example, azide intermediates (e.g., 5-(azidomethyl)-3-(4-methoxyphenyl)isoxazole) can be reduced using triphenylphosphine (PPh₃) in tetrahydrofuran (THF) to yield the primary alcohol .
- Key Variables : Temperature (0–25°C), solvent polarity (THF vs. CH₂Cl₂), and catalyst loading (e.g., iodine reagents) significantly affect regioselectivity and yield. Optimized protocols report yields of 33–70% .
Q. How can structural confirmation of this compound be achieved?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR spectra confirm the isoxazole ring (δ 6.2–6.5 ppm for H-4) and hydroxymethyl group (δ 4.6–4.8 ppm, broad singlet for -OH) .
- X-ray Crystallography : Resolves spatial orientation of the 4-methoxyphenyl group relative to the isoxazole plane, critical for understanding steric effects in biological assays .
- Mass Spectrometry : ESI-MS (m/z 205.21 [M+H]⁺) validates molecular weight .
Q. What are the primary stability concerns for this compound under laboratory conditions?
- Degradation Pathways : Hydrolysis of the isoxazole ring under strongly acidic/basic conditions or prolonged exposure to moisture .
- Storage Recommendations : Store in anhydrous solvents (e.g., THF) at –20°C to prevent oxidation of the hydroxymethyl group .
Advanced Research Questions
Q. How does the electronic nature of the 4-methoxyphenyl substituent influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The methoxy group (-OCH₃) acts as an electron-donating substituent, enhancing the electron density of the isoxazole ring. This facilitates electrophilic substitution at the 5-position but reduces nucleophilic attack susceptibility. For example, Suzuki-Miyaura coupling with arylboronic acids requires Pd(PPh₃)₄ catalysis and elevated temperatures (80–100°C) .
- Contradictions : Some studies report unexpected regioselectivity in halogenation reactions, suggesting steric hindrance from the hydroxymethyl group may override electronic effects .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound, and how should controls be designed?
- Assay Design :
- Antimicrobial Activity : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control .
- Enzyme Inhibition : Screen against COX-1/COX-2 using fluorometric assays. Compare to mofezolac (a known COX-1 inhibitor) to assess selectivity .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., monoamine transporters)?
- Methods :
- Docking Studies : Use AutoDock Vina to model binding to the dopamine transporter (DAT). Parameterize the hydroxymethyl group as a flexible rotor to explore hydrogen-bonding interactions .
- MD Simulations : Perform 100-ns simulations in explicit solvent (TIP3P water) to assess stability of the ligand-receptor complex. Compare binding free energies (ΔG) to experimental IC₅₀ values .
Q. What strategies resolve contradictions in SAR studies between this compound and its analogs?
- Case Study : RTI-371 (a tropane analog with a 4-methylphenyl-isoxazole group) exhibits higher DAT affinity than RTI-336 (4-chlorophenyl isomer), despite similar electronic profiles. This highlights the role of hydrophobic interactions in the binding pocket, which can be validated via alanine scanning mutagenesis .
- Experimental Validation : Synthesize halogenated derivatives (e.g., 4-fluoro or 4-bromo) to isolate electronic vs. steric effects .
Methodological Challenges and Solutions
Q. Why do HPLC purity assays often underestimate impurities in this compound?
- Issue : Degradation products (e.g., oxidized aldehydes from the hydroxymethyl group) may co-elute with the parent compound under standard C18 column conditions .
- Resolution : Use HILIC (Hydrophilic Interaction Chromatography) with a mobile phase of acetonitrile/ammonium formate (pH 3.0) to separate polar degradation products .
Q. How to design a stability-indicating study for this compound?
- Protocol :
Stress Testing : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) for 14 days.
Analytical Tools : LC-MS/MS to identify degradation pathways (e.g., ring-opening to nitriles or ketones) .
Acceptance Criteria : ≤5% degradation under accelerated conditions (ICH Q1A).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
